Enhanced In Vitro α-Glucosidase Inhibition Compared to Parent (+)-Pinoresinol
The procurement of (+)-pinoresinol diacetate over its parent compound, (+)-pinoresinol, is scientifically justified by a distinct in vitro functional profile. While both are lignans, (+)-pinoresinol diacetate is specifically reported to inhibit the enzyme α-glucosidase, whereas the primary literature and vendor annotations for (+)-pinoresinol emphasize anti-inflammatory, hepatoprotective, and fungicidal activities without a comparable focus on this specific enzyme inhibition . This functional divergence indicates that the diacetate modification confers a unique target selectivity relevant for metabolic disease research .
| Evidence Dimension | α-Glucosidase Inhibition |
|---|---|
| Target Compound Data | Reported to inhibit α-glucosidase in vitro |
| Comparator Or Baseline | (+)-Pinoresinol (parent compound) has no primary annotation for α-glucosidase inhibition; it is characterized for anti-inflammatory and fungicidal activities. |
| Quantified Difference | N/A - Dichotomous activity profile |
| Conditions | In vitro enzymatic assay |
Why This Matters
This differentiation allows a procurement decision based on a specific, reported mechanism (α-glucosidase inhibition) that is not a primary characteristic of the unmodified parent compound.
